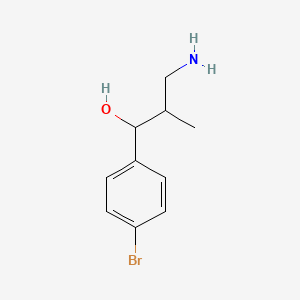![molecular formula C13H17ClO B13171869 ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a complex side chain This compound is of interest due to its unique structure, which combines a benzene ring with a chloromethyl group and a methylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative, followed by the introduction of the methylbutenyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes, followed by the addition of the methylbutenyl group. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological molecules in unique ways, potentially leading to new insights into biochemical pathways.
Medicine
In medicine, researchers may investigate the potential therapeutic applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can target specific biological pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylbutenyl group may also interact with hydrophobic regions of biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in that it contains a benzene ring and a chloromethyl group.
Methylbutenyl Benzene: Similar in that it contains a benzene ring and a methylbutenyl group.
Uniqueness
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is unique because it combines both a chloromethyl group and a methylbutenyl group in a single molecule
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
[2-(chloromethyl)-2-methylbut-3-enoxy]methylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
InChI Key |
CQZXULOUGHDRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)



![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
